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Compound of Interest

Compound Name:
2-(5-Methyl-2-phenylthiazole-4-

yl)acetic acid

Cat. No.: B018556 Get Quote

An In-Depth Technical Guide to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Introduction
Welcome to a comprehensive technical guide on 2-(5-Methyl-2-phenylthiazole-4-yl)acetic
acid. This document is designed for researchers, medicinal chemists, and drug development

professionals who require a deep, practical understanding of this heterocyclic compound. The

thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous

approved drugs and biologically active agents.[1][2] The specific molecule, 2-(5-Methyl-2-
phenylthiazole-4-yl)acetic acid, combines the privileged phenylthiazole scaffold with a

carboxylic acid moiety, making it a highly valuable building block for creating non-steroidal anti-

inflammatory drugs (NSAIDs), antifungal agents, and other potential therapeutics.[3][4][5]

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my

objective is to provide not just the "what" but the "why"—exploring the causal relationships in its

synthesis, the logic behind its characterization, and its potential in modern drug discovery. We

will delve into its physicochemical properties, a robust synthetic protocol, detailed

spectroscopic analysis, and critical safety considerations.

Chemical Identity and Physicochemical Properties
2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid is a solid organic compound characterized by a

central thiazole ring substituted at positions 2, 4, and 5. The phenyl group at position 2 and the
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acetic acid moiety at position 4 are key features that dictate its chemical reactivity and

biological potential.

Core Properties
The fundamental physicochemical properties of this compound are summarized below. These

values are critical for designing experimental conditions, from reaction solvent selection to

purification and formulation.

Property Value Source(s)

CAS Number 101736-22-5 [6][7][8][9][10]

Molecular Formula C₁₂H₁₁NO₂S [6][7]

Molecular Weight 233.29 g/mol [6][7]

Melting Point 135-137 °C [7]

Boiling Point (Predicted) 435.1 ± 37.0 °C [7]

Density (Predicted) 1.287 ± 0.06 g/cm³ [7]

pKa (Predicted) 4.44 ± 0.10 [7]

Appearance Solid

Chemical Structure
The structural arrangement of the molecule is the foundation of its properties. The diagram

below illustrates the connectivity of the phenyl, methyl, and acetic acid groups to the thiazole

core.

Caption: Chemical structure of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid.

Synthesis and Purification
The synthesis of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid can be efficiently achieved via

a Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

This is followed by ester hydrolysis to yield the final carboxylic acid.
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Synthetic Pathway Overview
The workflow begins with the reaction of thiobenzamide with a halo-ketone intermediate, ethyl

2-chloroacetoacetate, to form the thiazole ring. The resulting ester is then hydrolyzed under

basic conditions to produce the target acid.

Starting Materials:
Thiobenzamide &

Ethyl 2-chloroacetoacetate

Step 1: Hantzsch Thiazole Synthesis
(Cyclocondensation)

Intermediate:
Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

Step 2: Ester Hydrolysis
(e.g., NaOH, EtOH/H₂O)

Final Product:
2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Purification:
Acid-base workup &

Recrystallization

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checks and expected outcomes to

ensure the reaction is proceeding as intended before moving to the next stage.
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Step 1: Synthesis of Ethyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and

reflux condenser, dissolve thiobenzamide (10 mmol) in 100 mL of absolute ethanol.

Initiation of Reaction: To the stirred solution, add ethyl 2-chloroacetoacetate (11 mmol, 1.1

equivalents). The slight excess of the chloro-ester ensures complete consumption of the

thiobenzamide.

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6

hours.

Causality: The elevated temperature provides the necessary activation energy for the

nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon of the

chloro-ester, followed by intramolecular cyclization and dehydration to form the aromatic

thiazole ring.

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) with a

suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the

thiobenzamide spot and the appearance of a new, higher Rf product spot indicates

completion.

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced

pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate (150 mL) and

wash sequentially with 1M sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield

the crude ester.

Step 2: Hydrolysis to 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid

Reagent Preparation: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol (80

mL) and water (20 mL). Add sodium hydroxide (20 mmol, 2 equivalents) to the solution.

Reaction Execution: Heat the mixture to reflux for 2-3 hours.

Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl

carbon of the ester. This saponification reaction cleaves the ester bond, forming the
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sodium salt of the carboxylic acid.

Monitoring: Monitor the reaction via TLC until the ester spot is completely consumed.

Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced

pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl

ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow,

dropwise addition of 2M hydrochloric acid. A precipitate of the target carboxylic acid should

form.

Trustworthiness: The formation of a precipitate upon acidification is a strong visual

confirmation that the hydrolysis was successful and the desired water-insoluble acid has

been generated from its soluble salt form.

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry

under vacuum. For higher purity, recrystallize the crude product from an appropriate solvent

system, such as ethanol/water.

Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The

following data are predicted based on the known effects of the functional groups present in the

molecule.
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Technique Predicted Observations

¹H NMR

- Phenyl Protons: Multiplets in the range of δ

7.4-8.0 ppm. Protons ortho to the thiazole ring

will likely be further downfield. - Methylene

Protons (-CH₂-): A singlet around δ 3.7-3.9 ppm.

- Methyl Protons (-CH₃): A singlet around δ 2.4-

2.6 ppm. - Carboxylic Acid Proton (-COOH): A

broad singlet, typically > δ 10 ppm, which is

exchangeable with D₂O.

¹³C NMR

- Carbonyl Carbon (-COOH): Signal expected

around δ 170-175 ppm. - Thiazole Carbons: C2

(attached to phenyl) ~165-170 ppm; C4 ~145-

150 ppm; C5 ~125-130 ppm. - Phenyl Carbons:

Signals in the aromatic region, δ 125-135 ppm. -

Methylene Carbon (-CH₂-): Signal around δ 30-

35 ppm. - Methyl Carbon (-CH₃): Signal around

δ 10-15 ppm.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad

band from 2500-3300 cm⁻¹.[11] - C=O Stretch

(Carboxylic Acid): A strong, sharp band around

1700-1725 cm⁻¹.[11] - C=N and C=C Stretches

(Thiazole/Aromatic): Medium to strong bands in

the 1450-1610 cm⁻¹ region. - C-H Stretches

(Aromatic/Alkyl): Signals just above and below

3000 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak at m/z = 233. - Key

Fragment: A prominent peak at m/z = 188,

corresponding to the loss of the carboxyl group

(-COOH, 45 Da).

Applications and Research Interest
The true value of 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid lies in its potential as a

molecular scaffold in drug discovery.
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Anti-inflammatory Agents: The acetic acid side chain is a classic pharmacophore found in

many NSAIDs (e.g., Diclofenac, Indomethacin). Research has shown that attaching this

moiety to various heterocyclic cores, including phenylthiazoles, can yield potent anti-

inflammatory and analgesic agents with potentially reduced ulcerogenicity compared to

standards.[3][5]

Antifungal Drug Development: The 2-phenylthiazole core is present in approved antifungal

drugs like isavuconazole.[4] This scaffold is known to target fungal enzymes such as

lanosterol 14α-demethylase (CYP51).[4] The carboxylic acid handle on this molecule allows

for its elaboration into more complex derivatives to explore new antifungal candidates.

Anticancer Research: Thiazole derivatives have been extensively investigated for their

anticancer properties, demonstrating activities against various cancer cell lines.[2][12] This

compound can serve as a starting point for synthesizing novel amide or ester derivatives to

screen for cytotoxic effects.

Safety and Handling
As with any laboratory chemical, proper handling is paramount. The safety information is

derived from data sheets for the compound and structurally related carboxylic acids.[6][13][14]
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Hazard Category GHS Information

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed.[6] H315: Causes

skin irritation.[6][15] H319: Causes serious eye

irritation.[6][15] H335: May cause respiratory

irritation.[6][15]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapours/spray.[6][15] P280:

Wear protective gloves/protective clothing/eye

protection/face protection.[15] P301 + P312: IF

SWALLOWED: Call a POISON CENTER or

doctor/physician if you feel unwell. P302 +

P352: IF ON SKIN: Wash with plenty of soap

and water.[15] P305 + P351 + P338: IF IN

EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[6][15]

Handling and Storage Protocol
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields, and nitrile gloves.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and strong bases.[13] Keep the container tightly sealed.

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and

place it in a suitable container for disposal.

Conclusion
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2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid is more than just a chemical compound; it is a

versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical

properties, straightforward synthesis, and the proven biological relevance of its structural motifs

make it an attractive starting point for developing next-generation therapeutics. This guide has

provided the in-depth technical knowledge required to confidently handle, synthesize, and

utilize this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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